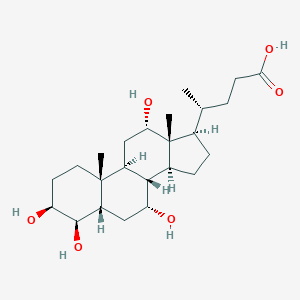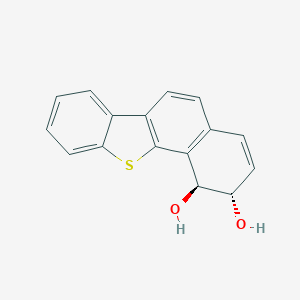![molecular formula C19H11Cl2N3O2 B238506 2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (referred to as 'compound X' in It is a synthetic molecule that was first synthesized in the early 2000s. Since then, it has been the subject of several studies investigating its properties and potential uses.
作用机制
The mechanism of action of compound X is not fully understood, but it is thought to involve modulation of the activity of the receptors mentioned above. It has been shown to have both agonist and antagonist activity at these receptors, depending on the concentration of the compound and the specific receptor subtype.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, reduce anxiety-like behavior, and reduce pain perception. It has also been shown to have neuroprotective effects in some studies.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is that it has a relatively high potency at the receptors it targets, which means that it can be used in lower concentrations than other compounds with similar activity. However, one limitation is that its effects can be variable depending on the specific receptor subtype and the concentration used.
未来方向
There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease or schizophrenia. Another potential direction is the development of more selective compounds that target specific receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on different physiological processes.
合成方法
Compound X can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the synthesis of 2,4-dichlorobenzoyl chloride, which is then reacted with 2-amino-5-chloropyridine to form 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide. This compound is then reacted with 2-aminooxazole to form the final product, compound X.
科学研究应用
Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the α7 nicotinic acetylcholine receptor. These receptors are involved in several different physiological processes, including learning and memory, anxiety, and pain perception.
属性
产品名称 |
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
分子式 |
C19H11Cl2N3O2 |
分子量 |
384.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-12-5-8-14(15(21)10-12)18(25)23-13-6-3-11(4-7-13)19-24-17-16(26-19)2-1-9-22-17/h1-10H,(H,23,25) |
InChI 键 |
WAELPERRVUXMKI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)